molecular formula C28H30F3N7O2 B10836027 Pyrrolidinyl urea derivative 3

Pyrrolidinyl urea derivative 3

Cat. No.: B10836027
M. Wt: 553.6 g/mol
InChI Key: XWJMJPIDPZSDIR-WIOPSUGQSA-N
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Description

Pyrrolidinyl urea derivative 3 is a compound that features a pyrrolidine ring and a urea moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and neuroprotective properties. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is known for its versatility and ability to interact with various biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidinyl urea derivative 3 typically involves the reaction of a pyrrolidine derivative with an isocyanate. One common method includes the reaction of pyrrolidine with phenyl isocyanate under mild conditions to form the desired urea derivative. The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of pyrrolidinyl urea derivatives often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Pyrrolidinyl urea derivative 3 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pyrrolidinyl urea derivative 3 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyrrolidinyl urea derivative 3 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

    Pyrrolidine-2-one: Known for its use in pharmaceuticals.

    Pyrrolidine-2,5-diones: Studied for their biological activities.

    Prolinol: Used in asymmetric synthesis.

Uniqueness: Pyrrolidinyl urea derivative 3 is unique due to its combination of a pyrrolidine ring and a urea moiety, which provides it with distinct chemical and biological properties. This combination allows it to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C28H30F3N7O2

Molecular Weight

553.6 g/mol

IUPAC Name

1-[(3S,4R)-4-(3,4-difluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-[2-(4-fluorophenyl)-4-methyl-5-(1-methylpyrazol-4-yl)pyrazol-3-yl]urea

InChI

InChI=1S/C28H30F3N7O2/c1-17-26(19-13-32-36(2)14-19)35-38(21-7-5-20(29)6-8-21)27(17)34-28(39)33-25-16-37(10-11-40-3)15-22(25)18-4-9-23(30)24(31)12-18/h4-9,12-14,22,25H,10-11,15-16H2,1-3H3,(H2,33,34,39)/t22-,25+/m0/s1

InChI Key

XWJMJPIDPZSDIR-WIOPSUGQSA-N

Isomeric SMILES

CC1=C(N(N=C1C2=CN(N=C2)C)C3=CC=C(C=C3)F)NC(=O)N[C@@H]4CN(C[C@H]4C5=CC(=C(C=C5)F)F)CCOC

Canonical SMILES

CC1=C(N(N=C1C2=CN(N=C2)C)C3=CC=C(C=C3)F)NC(=O)NC4CN(CC4C5=CC(=C(C=C5)F)F)CCOC

Origin of Product

United States

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